tert-butyl (2R,5S)-2-ethenyl-5-formylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2R,5S)-2-ethenyl-5-formylpyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a formyl group, an ethenyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,5S)-2-ethenyl-5-formylpyrrolidine-1-carboxylate typically involves the formation of the pyrrolidine ring followed by the introduction of the formyl and ethenyl groups. One common method involves the cyclization of a suitable precursor, followed by selective functionalization of the ring. The tert-butyl ester group can be introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,5S)-2-ethenyl-5-formylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethenyl group can participate in addition reactions, such as hydroboration-oxidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydroboration-oxidation involves the use of borane followed by hydrogen peroxide and sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product is the alcohol formed from the addition of water across the double bond.
Scientific Research Applications
Tert-butyl (2R,5S)-2-ethenyl-5-formylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2R,5S)-2-ethenyl-5-formylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions, while the ethenyl group can undergo polymerization or addition reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,5S)-2-ethenyl-5-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Tert-butyl (2R,5S)-2-ethenyl-5-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
Tert-butyl (2R,5S)-2-ethenyl-5-formylpyrrolidine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
IUPAC Name |
tert-butyl (2R,5S)-2-ethenyl-5-formylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-9-6-7-10(8-14)13(9)11(15)16-12(2,3)4/h5,8-10H,1,6-7H2,2-4H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSFXGPQUWBNFM-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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